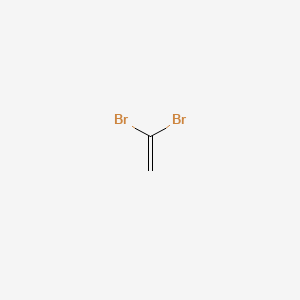

1,1-Dibromoethylene

説明

特性

IUPAC Name |

1,1-dibromoethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br2/c1-2(3)4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHJPYXAFGKABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51736-72-2 | |

| Record name | Poly(vinylidene bromide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51736-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4073126 | |

| Record name | Vinylidene bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-92-0 | |

| Record name | Ethene, 1,1-dibromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dibromoethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylidene bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dibromoethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,1-Dibromoethylenes from Aldehydes via the Corey-Fuchs Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Corey-Fuchs reaction for the one-carbon homologation of aldehydes to 1,1-dibromoethylenes. This versatile reaction is a cornerstone in organic synthesis, offering a reliable pathway to gem-dibromoalkenes, which are valuable intermediates for the synthesis of terminal alkynes and other functionalized molecules crucial in pharmaceutical and materials science research.

Introduction

The Corey-Fuchs reaction, first reported by E.J. Corey and P.L. Fuchs, is a powerful transformation that converts aldehydes into 1,1-dibromo-1-alkenes.[1][2] This two-step process, which can be stopped at the dibromoalkene stage or carried further to a terminal alkyne, has become a standard method in organic synthesis due to its generally high yields and broad substrate scope.[1][3] The reaction involves the formation of a phosphorus ylide from triphenylphosphine and carbon tetrabromide, which then reacts with an aldehyde in a manner analogous to the Wittig reaction to yield the desired 1,1-dibromoethylene.[1] The resulting gem-dibromoalkene is a versatile synthetic intermediate, most notably for the preparation of terminal alkynes through treatment with a strong base.[4] This guide will focus on the synthesis of the this compound intermediate.

Reaction Mechanism

The Corey-Fuchs reaction proceeds through two main stages: the in situ generation of the dibromomethylenetriphenylphosphorane ylide and its subsequent reaction with an aldehyde.

Step 1: Formation of the Phosphorus Ylide

The reaction is initiated by the reaction of triphenylphosphine (PPh₃), a nucleophile, with carbon tetrabromide (CBr₄). Two equivalents of triphenylphosphine are required. One equivalent of PPh₃ attacks a bromine atom of CBr₄ to form a phosphonium salt and the tribromomethanide anion. A second equivalent of PPh₃ then reacts with the initially formed phosphonium salt to generate the key reactive intermediate, dibromomethylenetriphenylphosphorane, along with triphenylphosphine dibromide.[4]

Step 2: Wittig-type Reaction with the Aldehyde

The generated phosphorus ylide then reacts with the aldehyde in a Wittig-type olefination. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate. This betaine then collapses to form an oxaphosphetane ring, which subsequently fragments to yield the desired 1,1-dibromoalkene and triphenylphosphine oxide as a byproduct.[4]

Below is a diagram illustrating the reaction mechanism:

Caption: Mechanism of the Corey-Fuchs Reaction.

Quantitative Data

The Corey-Fuchs reaction is known for its high efficiency with a wide range of aldehydes. Below is a table summarizing the yields of 1,1-dibromoethylenes obtained from various aldehyde substrates.

| Aldehyde Substrate | Product | Yield (%) | Reference |

| Benzaldehyde | 1,1-Dibromo-2-phenylethylene | 82 | [5] |

| 4-Nitrobenzaldehyde | 1,1-Dibromo-2-(4-nitrophenyl)ethylene | 95 | [6] |

| 4-Methoxybenzaldehyde | 1,1-Dibromo-2-(4-methoxyphenyl)ethylene | 91 | [6] |

| 2-Naphthaldehyde | 1-(2,2-Dibromovinyl)naphthalene | 88 | [6] |

| Cinnamaldehyde | 1,1-Dibromo-4-phenyl-1,3-butadiene | 85 | [6] |

| Cyclohexanecarboxaldehyde | (2,2-Dibromovinyl)cyclohexane | 89 | [6] |

| Heptanal | 1,1-Dibromo-1-octene | 84 | [6] |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 1,1-dibromo-2-phenylethylene from benzaldehyde as a representative example.

Materials:

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Benzaldehyde

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

Argon or Nitrogen gas

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add triphenylphosphine (3.0 eq) and anhydrous dichloromethane.

-

Ylide Formation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add carbon tetrabromide (1.5 eq) portion-wise. The mixture will typically turn into a yellow or orange suspension. Stir the mixture at 0 °C for 15-30 minutes.

-

Aldehyde Addition: Add a solution of benzaldehyde (1.0 eq) in anhydrous dichloromethane to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the mixture through a plug of silica gel, washing with additional hexanes. Concentrate the filtrate under reduced pressure to obtain the crude 1,1-dibromo-2-phenylethylene.

-

Further Purification (if necessary): The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 1,1-dibromoethylenes via the Corey-Fuchs reaction.

Caption: Experimental workflow for Corey-Fuchs reaction.

Conclusion

The Corey-Fuchs reaction remains a highly relevant and valuable tool for the synthesis of 1,1-dibromoethylenes from a diverse range of aldehydes. Its operational simplicity, coupled with its generally high yields and tolerance of various functional groups, ensures its continued application in academic and industrial research, particularly in the fields of drug discovery and materials science where the construction of complex molecular architectures is paramount. This guide provides the essential technical details for the successful implementation of this important transformation.

References

- 1. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 2. Corey-Fuchs Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Corey-Fuchs Reaction for 1,1-Dibromoalkene Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Corey-Fuchs reaction is a powerful and widely utilized transformation in organic synthesis for the one-carbon homologation of aldehydes to terminal alkynes.[1][2] The first, crucial step in this two-part sequence is the synthesis of a 1,1-dibromoalkene intermediate from an aldehyde.[2][3] This stable intermediate can be isolated and used in the subsequent step to form the alkyne or for other synthetic transformations.[4] This guide provides a detailed technical overview of the conditions and protocols for the synthesis of 1,1-dibromoalkenes via the Corey-Fuchs reaction.

Reaction Principle and Mechanism

The conversion of an aldehyde to a 1,1-dibromoalkene is achieved through a Wittig-type reaction.[1][5] The key reagent is a phosphorus ylide, specifically dibromomethylenetriphenylphosphorane, which is generated in situ from the reaction of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[1][6]

The generally accepted mechanism involves the following steps:

-

Ylide Formation: Two equivalents of triphenylphosphine react with one equivalent of carbon tetrabromide. One equivalent of PPh₃ acts as a nucleophile, displacing a bromide ion from CBr₄ to form a phosphonium salt. The second equivalent of PPh₃ then deprotonates the intermediate to generate the dibromomethylenephosphorane ylide.[5]

-

Wittig Reaction: The phosphorus ylide then reacts with the aldehyde in a manner analogous to the Wittig reaction. This proceeds through a betaine intermediate, which subsequently collapses to form an oxaphosphetane.[6]

-

Product Formation: The oxaphosphetane intermediate fragments to yield the desired 1,1-dibromoalkene and triphenylphosphine oxide as a byproduct.[6]

Reaction Conditions and Data Presentation

The Corey-Fuchs reaction for the synthesis of 1,1-dibromoalkenes is known for its reliability and broad substrate scope. The reaction is typically carried out under mild conditions, often starting at 0 °C and gradually warming to room temperature.[1] Dichloromethane (CH₂Cl₂) is the most common solvent for this transformation. The key reagents are triphenylphosphine and carbon tetrabromide, which are used in excess relative to the aldehyde substrate.

Below is a summary of representative examples of Corey-Fuchs reactions for the synthesis of 1,1-dibromoalkenes from various aldehydes, with their corresponding reaction conditions and yields.

| Aldehyde Substrate | PPh₃ (eq.) | CBr₄ (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | 3.0 | 1.5 | CH₂Cl₂ | 0 to RT | 12 | 82 |

| p-Nitrobenzaldehyde | 2.0 | 1.0 | CH₂Cl₂ | 0 | 1 | 95 |

| p-Chlorobenzaldehyde | 2.0 | 1.0 | CH₂Cl₂ | 0 | 1 | 92 |

| Anisaldehyde | 2.0 | 1.0 | CH₂Cl₂ | 0 | 1 | 88 |

| Cinnamaldehyde | 2.0 | 1.0 | CH₂Cl₂ | 0 | 1 | 85 |

| Cyclohexanecarboxaldehyde | 2.0 | 1.0 | CH₂Cl₂ | 0 to RT | 2 | 89 |

Experimental Protocols

Below are detailed methodologies for the synthesis of 1,1-dibromoalkenes using the Corey-Fuchs reaction.

General Experimental Protocol for 1,1-Dibromoalkene Synthesis

This protocol provides a general procedure that can be adapted for various aldehyde substrates.

Materials:

-

Aldehyde (1.0 eq.)

-

Triphenylphosphine (PPh₃) (2.0 - 4.0 eq.)

-

Carbon tetrabromide (CBr₄) (1.0 - 2.0 eq.)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous Hexanes (or Pentane)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Argon or Nitrogen source for inert atmosphere

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add triphenylphosphine (2.0 - 4.0 eq.) and anhydrous dichloromethane.

-

Cool the resulting solution to 0 °C using an ice bath.

-

Slowly add carbon tetrabromide (1.0 - 2.0 eq.) to the stirred solution. The mixture will typically turn from colorless to a yellow or orange suspension.

-

Stir the mixture at 0 °C for 15-30 minutes.

-

Add a solution of the aldehyde (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add hexanes (or pentane) to the residue to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture through a pad of silica gel or Celite, washing with hexanes.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1,1-dibromoalkene.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Detailed Protocol for the Synthesis of 1,1-Dibromo-2-phenylethene from Benzaldehyde[1]

This protocol details the synthesis of the 1,1-dibromoalkene derived from benzaldehyde.

Materials:

-

Benzaldehyde (15.29 mmol, 1.0 eq.)

-

Triphenylphosphine (45.87 mmol, 3.0 eq.)

-

Carbon tetrabromide (22.94 mmol, 1.5 eq.)

-

Anhydrous Dichloromethane (DCM) (161 mL total)

-

Anhydrous Hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Argon balloon

Procedure:

-

To a solution of triphenylphosphine (3.0 eq.) in dry DCM (153 mL) cooled to 0 °C under argon was added carbon tetrabromide (1.5 eq.), and the resulting mixture was stirred at 0 °C for 15 minutes.[1]

-

To the solution was added the benzaldehyde (1.0 eq.) in dry DCM (8 mL).[1]

-

The resulting mixture was stirred at room temperature overnight.[1]

-

The mixture was triturated with cold hexanes and filtered to remove excess triphenylphosphine oxide.[1]

-

The filtrate was concentrated and subjected to silica gel chromatography to obtain the dibromoolefin product (82% yield).[1]

Visualizations

Corey-Fuchs Reaction: Aldehyde to 1,1-Dibromoalkene Mechanism

Caption: Mechanism of 1,1-dibromoalkene synthesis.

Experimental Workflow for Corey-Fuchs 1,1-Dibromoalkene Synthesis

Caption: General experimental workflow.

Modifications and Considerations

Several modifications to the classical Corey-Fuchs conditions have been developed to improve yields and simplify the purification process. One common modification involves the use of zinc dust in conjunction with triphenylphosphine.[4] This allows for the use of a reduced amount of triphenylphosphine, which facilitates the removal of the triphenylphosphine oxide byproduct. For sensitive substrates, such as those containing epoxide functionalities, triethylamine (Et₃N) can be used as a milder base.[6]

It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere to prevent the quenching of the reactive ylide intermediate. The purity of the reagents, particularly the aldehyde, can also significantly impact the reaction outcome.

This technical guide provides a comprehensive overview of the Corey-Fuchs reaction for the synthesis of 1,1-dibromoalkenes. The provided data, protocols, and visualizations are intended to be a valuable resource for researchers in the fields of organic synthesis and drug development.

References

- 1. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 2. Item - Developments of corey-fuchs reaction in organic and total synthesis of natural products - figshare - Figshare [figshare.com]

- 3. synarchive.com [synarchive.com]

- 4. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 5. Corey-Fuchs Reaction [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Physical Properties of 1,1-Dibromoethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 1,1-Dibromoethylene, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory and research applications.

Core Physical Properties

This compound, also known as vinylidene bromide, is a halogenated alkene with the chemical formula C₂H₂Br₂. Understanding its physical properties is crucial for its handling, application in synthesis, and purification processes.

Quantitative Data

The boiling point and density of this compound are summarized in the table below. These values are critical for experimental design, particularly in distillation and reaction setups.

| Physical Property | Value | Units |

| Boiling Point | 92 °C[1] | Degrees Celsius (°C) |

| Boiling Point | 92.05 °C[2] | Degrees Celsius (°C) |

| Density | 2.178[1] | grams per milliliter (g/mL) |

| Density | 2.1779[2] | grams per milliliter (g/mL) |

Experimental Protocols

The determination of the physical properties of this compound would follow standard laboratory procedures for organic compounds.

Boiling Point Determination:

A common and accurate method for determining the boiling point of a liquid like this compound is through distillation or the reflux method.[3]

-

Distillation Method: A simple distillation apparatus would be set up with a sample of this compound in the distilling flask, along with boiling chips. The liquid is heated, and the temperature is monitored with a thermometer placed at the vapor outlet. The stable temperature at which the liquid actively boils and its vapor condenses is recorded as the boiling point.[3] It is important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

-

Reflux Method: An alternative method involves heating the sample under reflux. A condenser is placed vertically on top of the flask containing the this compound. The sample is heated to a gentle boil. A thermometer is positioned to measure the temperature of the vapor that is in equilibrium with the boiling liquid. This temperature represents the boiling point.[3]

-

Micro-Boiling Point Determination: For smaller sample quantities, a micro-boiling point technique can be employed. This involves heating a small amount of the liquid in a capillary tube and observing the temperature at which a continuous stream of bubbles emerges and then ceases upon cooling.[4]

Density Determination:

The density of a liquid can be determined using several methods.

-

Pycnometer Method: A pycnometer, a flask with a specific, accurately known volume, is weighed empty. It is then filled with this compound and weighed again. The mass of the liquid is determined by subtraction. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer. This method is capable of high precision.

-

Mass and Volume Measurement: A straightforward method involves measuring a specific volume of this compound using a graduated cylinder or a pipette and then weighing this volume on an analytical balance. The density is calculated as mass divided by volume. While simpler, the precision of this method is dependent on the accuracy of the volume measurement.[5]

Logical Relationships

The following diagram illustrates the logical flow from the molecular structure of this compound to its physical properties and the experimental methods used for their determination.

Caption: Logical flow from molecular identity to physical properties and their experimental determination.

References

Spectroscopic Data of 1,1-Dibromoethylene: A Technical Guide

An In-depth Analysis of the Expected 1H and 13C NMR Spectra and a Protocol for Experimental Data Acquisition

This technical guide provides a detailed overview of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,1-dibromoethylene (also known as 1,1-dibromoethene or vinylidene bromide). Due to a notable scarcity of publicly available experimental NMR data for this specific compound, this document focuses on the predicted spectral characteristics based on its molecular structure and established NMR principles. Furthermore, a comprehensive experimental protocol is provided to guide researchers in acquiring high-quality NMR spectra for this and other volatile organic compounds.

Predicted Spectroscopic Data

The structure of this compound dictates a simple and predictable NMR spectrum. The molecule possesses a plane of symmetry that renders the two protons chemically equivalent, as are the two carbon atoms.

Predicted 1H NMR Data

The 1H NMR spectrum is expected to show a single signal. The two protons on the unsubstituted carbon are in the same chemical environment, and therefore, they are chemically equivalent and will not show coupling to each other.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.0 - 6.5 (Predicted) | Singlet | 2H | =CH2 |

Note: The predicted chemical shift is an estimate based on the typical range for vinyl protons, with a downfield shift anticipated due to the presence of two electronegative bromine atoms on the adjacent carbon.

Predicted 13C NMR Data

The 13C NMR spectrum is expected to display two distinct signals corresponding to the two carbon atoms of the double bond.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 125 - 135 (Predicted) | C H2 |

| ~ 85 - 95 (Predicted) | CBr2 |

Note: The chemical shifts are predicted based on typical values for sp2 hybridized carbons. The carbon atom bonded to the two bromine atoms (CBr2) is expected to be significantly shielded compared to a typical alkene carbon, appearing at a lower chemical shift (further upfield). The terminal =CH2 carbon is expected in the more conventional downfield region for alkenes.

Logical Relationship of NMR Signals

The following diagram illustrates the structure of this compound and the origin of the expected NMR signals.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the methodology for acquiring high-quality 1H and 13C NMR spectra of this compound, a volatile liquid.

1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will dissolve the analyte and has a known, non-interfering signal. Deuterated chloroform (CDCl3) is a common choice for nonpolar organic compounds.

-

Concentration: For 1H NMR, a concentration of 5-20 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive 13C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Procedure:

-

Accurately weigh the desired amount of this compound in a clean, dry vial.

-

Using a micropipette or syringe, add the appropriate volume of the chosen deuterated solvent.

-

Gently mix the solution to ensure homogeneity.

-

Carefully transfer the solution to a clean, high-quality 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is between 4.0 and 5.0 cm.

-

Cap the NMR tube securely to prevent evaporation of the volatile sample and solvent.

-

2. NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for a modern NMR spectrometer. Specific commands and procedures may vary depending on the instrument manufacturer and software.

An In-depth Technical Guide to the Infrared (IR) and Raman Spectral Analysis of 1,1-Dibromoethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) and Raman spectra of 1,1-Dibromoethylene (C₂H₂Br₂). In the absence of a comprehensive, publicly available experimental dataset, this guide utilizes theoretically calculated vibrational frequencies and intensities to provide a thorough understanding of the molecule's spectral characteristics. This information is crucial for the identification, characterization, and quality control of this compound in various scientific and industrial applications, including its potential use as a starting material or intermediate in drug development.

Introduction to the Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful analytical tool for elucidating molecular structure. These methods probe the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the chemical bonds connecting them. Each molecule possesses a unique set of vibrational frequencies, resulting in a characteristic spectral "fingerprint" that allows for its unambiguous identification.

For a non-linear molecule like this compound, which has 6 atoms, the number of fundamental vibrational modes is predicted to be 3N-6, where N is the number of atoms. Therefore, this compound has 12 fundamental vibrational modes. These modes can be observed as bands in the IR and Raman spectra, provided they adhere to the respective selection rules: a change in the molecular dipole moment for IR activity and a change in the molecular polarizability for Raman activity.

Theoretical Vibrational Analysis

Due to the limited availability of published experimental spectra for this compound, the following data is based on theoretical calculations using computational chemistry methods. Such calculations provide valuable insights into the expected vibrational frequencies and the nature of the corresponding atomic motions.

Predicted Infrared and Raman Spectral Data

The calculated vibrational frequencies, along with their predicted IR intensities and Raman activities, are summarized in the tables below. The assignments describe the dominant atomic motions for each vibrational mode.

Table 1: Predicted Infrared Spectral Data for this compound

| Frequency (cm⁻¹) | Relative Intensity | Assignment |

| 3105 | Medium | =C-H Asymmetric Stretch |

| 3040 | Medium | =C-H Symmetric Stretch |

| 1605 | Strong | C=C Stretch |

| 1380 | Strong | CH₂ Scissoring |

| 1250 | Medium | CH₂ Wagging |

| 940 | Strong | CH₂ Twisting |

| 820 | Medium | CH₂ Rocking |

| 690 | Very Strong | C-Br Asymmetric Stretch |

| 560 | Strong | C-Br Symmetric Stretch |

| 410 | Medium | CBr₂ Scissoring |

| 320 | Medium | CBr₂ Wagging |

| 180 | Weak | CBr₂ Twisting |

Table 2: Predicted Raman Spectral Data for this compound

| Frequency (cm⁻¹) | Relative Activity | Assignment |

| 3105 | Strong | =C-H Asymmetric Stretch |

| 3040 | Very Strong | =C-H Symmetric Stretch |

| 1605 | Very Strong | C=C Stretch |

| 1380 | Medium | CH₂ Scissoring |

| 1250 | Weak | CH₂ Wagging |

| 940 | Weak | CH₂ Twisting |

| 820 | Medium | CH₂ Rocking |

| 690 | Medium | C-Br Asymmetric Stretch |

| 560 | Very Strong | C-Br Symmetric Stretch |

| 410 | Strong | CBr₂ Scissoring |

| 320 | Medium | CBr₂ Wagging |

| 180 | Strong | CBr₂ Twisting |

Experimental Protocols

The following sections describe detailed, generalized methodologies for acquiring the IR and Raman spectra of a liquid sample such as this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Methodology:

-

Sample Preparation: A small drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin liquid film. Alternatively, a demountable liquid cell with a defined path length (e.g., 0.1 mm) can be used.

-

Background Spectrum: A background spectrum of the empty salt plates or the empty liquid cell is recorded. This is crucial to subtract the spectral contributions of the sample holder and the atmospheric water and carbon dioxide.

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the sample spectrum is acquired. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final absorbance spectrum of this compound. The spectrum is typically displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of liquid this compound.

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm), a sample illumination and collection optics system, a spectrograph, and a sensitive detector (e.g., a charge-coupled device, CCD).

Methodology:

-

Sample Preparation: A small volume of liquid this compound is placed in a glass capillary tube or a nuclear magnetic resonance (NMR) tube.

-

Instrument Setup: The laser is turned on and allowed to stabilize. The sample is placed in the sample holder, and the laser beam is focused onto the liquid.

-

Data Acquisition: The Raman scattered light is collected, typically at a 90° or 180° (back-scattering) geometry relative to the incident laser beam. The scattered light is passed through a filter to remove the intense Rayleigh scattering and then dispersed by the spectrograph onto the CCD detector. The spectrum is acquired for a set exposure time and number of accumulations to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired spectrum is processed to correct for any background fluorescence and to calibrate the frequency axis using a known standard (e.g., the Raman spectrum of cyclohexane). The final spectrum displays Raman intensity versus Raman shift (cm⁻¹).

Visualization of Analytical Workflow and Molecular Vibrations

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis and the relationship between the molecular vibrations of this compound and their spectral signatures.

Caption: Workflow for the IR and Raman spectral analysis of this compound.

Caption: Relationship between molecular vibrations and spectral features.

Conclusion

This technical guide provides a foundational understanding of the infrared and Raman spectral properties of this compound based on theoretical calculations. The presented data tables of vibrational frequencies and their assignments, along with the detailed experimental protocols, serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development. The provided workflows and diagrams offer a clear visual representation of the analytical process and the underlying principles of vibrational spectroscopy. While theoretical data is a powerful tool, experimental verification remains the gold standard. Therefore, the information in this guide should be used as a strong predictive framework to be confirmed by empirical data when it becomes available.

Thermochemical Properties and Enthalpy of Formation of 1,1-Dibromoethylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermochemical properties of 1,1-dibromoethylene (CH₂=CBr₂), with a central focus on its gas-phase standard enthalpy of formation. The information presented herein is curated for researchers, scientists, and professionals in drug development who require accurate and reliable thermochemical data for reaction modeling, process design, and safety assessments. This document summarizes key quantitative data, outlines detailed experimental and computational methodologies, and provides visualizations of the underlying principles of modern thermochemical data determination.

Thermochemical Data Summary

The thermochemical properties of this compound are crucial for understanding its reactivity and stability. The following table summarizes the available quantitative data for the gas phase at standard conditions (298.15 K and 1 bar).

| Thermochemical Property | Symbol | Value | Units | Data Source |

| Enthalpy of Formation (0 K) | ΔfH°(0 K) | 125.1 ± 2.2 | kJ/mol | Active Thermochemical Tables (ATcT) |

| Enthalpy of Formation (298.15 K) | ΔfH°(298.15 K) | 104.7 ± 2.2 | kJ/mol | Active Thermochemical Tables (ATcT) |

| Standard Molar Entropy (298.15 K) | S° | ~320 - 340 | J/(mol·K) | Estimated |

| Molar Heat Capacity (298.15 K) | C_p | ~80 - 90 | J/(mol·K) | Estimated |

Determination of the Enthalpy of Formation: The Active Thermochemical Tables (ATcT) Approach

The presented value for the gas-phase standard enthalpy of formation of this compound is derived from the Active Thermochemical Tables (ATcT). Unlike traditional sequential thermochemistry, the ATcT methodology utilizes a thermochemical network (TN) approach. This network consists of a vast collection of experimental measurements and high-level theoretical calculations that are all interconnected. A statistical analysis of this network allows for the determination of a set of self-consistent and highly accurate thermochemical values.

The ATcT approach provides a robust and reliable method for establishing thermochemical data with well-defined uncertainties. The value for this compound is a result of solving this extensive network, which implicitly includes and evaluates all relevant experimental and theoretical data.

Below is a diagram illustrating the logical workflow of the Active Thermochemical Tables approach.

Experimental Protocols for Thermochemical Data Determination

While specific experimental protocols for this compound were not found in the immediate search, this section outlines generalized methodologies for determining the key thermochemical properties of organic compounds.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a standard technique for determining the enthalpy of combustion of a substance. From this, the standard enthalpy of formation can be calculated using Hess's Law.

Generalized Protocol:

-

Sample Preparation: A precisely weighed sample of liquid this compound is encapsulated in a combustible container of known heat of combustion.

-

Bomb Assembly: The sample is placed in a stainless-steel bomb, which is then sealed. A fuse wire is positioned to ensure ignition.

-

Pressurization: The bomb is purged and then filled with a high pressure of pure oxygen (typically around 30 atm) to ensure complete combustion.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The heat released by the combustion of the this compound sample is then calculated from the observed temperature change. Corrections are made for the heat of combustion of the capsule and the fuse wire. The enthalpy of combustion is then used to calculate the enthalpy of formation.

Knudsen Effusion Mass Spectrometry for Vapor Pressure and Enthalpy of Vaporization

Knudsen effusion mass spectrometry (KEMS) is a powerful technique for determining the vapor pressure of a substance as a function of temperature. This data can then be used to calculate the enthalpy of vaporization.

Generalized Protocol:

-

Sample Loading: A small amount of liquid this compound is placed in a Knudsen cell, which is a small, thermally stable container with a very small orifice.

-

High Vacuum Environment: The Knudsen cell is placed in a high-vacuum chamber of a mass spectrometer.

-

Heating and Effusion: The cell is heated to a series of precisely controlled temperatures. At each temperature, molecules of this compound effuse through the orifice into the vacuum chamber, forming a molecular beam.

-

Mass Spectrometric Detection: The molecular beam is directed into the ion source of the mass spectrometer, where the effusing molecules are ionized and detected. The ion intensity is proportional to the partial pressure of the substance in the cell.

-

Data Analysis: The relationship between the ion intensity and the temperature is used to determine the vapor pressure of this compound at each temperature. The enthalpy of vaporization is then calculated from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).

The following diagram illustrates a general experimental workflow for Knudsen Effusion Mass Spectrometry.

Conclusion

Unveiling the Electronic Landscape: A Technical Guide to Quantum Chemical Calculations of 1,1-Dibromoethylene's Molecular Orbitals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular orbital characteristics of 1,1-dibromoethylene through the lens of quantum chemical calculations. By providing a detailed overview of both theoretical and experimental methodologies, this document aims to equip researchers in drug development and other scientific fields with a foundational understanding of the electronic structure of this vinyl halide. The strategic placement of two bromine atoms on a single carbon atom of the ethylene backbone significantly influences its electronic properties, making a thorough analysis of its molecular orbitals crucial for predicting its reactivity and potential interactions.

Theoretical Framework and Computational Methodology

The determination of molecular orbital energies and their corresponding wavefunctions for this compound is primarily achieved through ab initio molecular orbital theory and density functional theory (DFT). These computational approaches provide a robust framework for understanding the electronic structure of molecules.

Experimental Protocols: Computational Chemistry

A typical computational protocol for analyzing the molecular orbitals of this compound involves the following steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by performing a geometry optimization using a selected level of theory and basis set. Common methods include Hartree-Fock (HF) theory or, more frequently, DFT with a functional such as B3LYP. The choice of basis set is critical, especially for molecules containing heavy atoms like bromine. Pople-style basis sets, such as 6-311G*, are often employed for such calculations.

-

Frequency Analysis: Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

-

Molecular Orbital Calculation: With the optimized geometry, a single-point energy calculation is carried out to obtain the molecular orbital energies and their compositions. This calculation provides detailed information about the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and other relevant orbitals.

Software packages such as Gaussian are widely used for these types of calculations. The output from these programs provides the orbital energies, which can be directly compared with experimental data from techniques like photoelectron spectroscopy.

Experimental Determination of Orbital Energies: Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) is a powerful experimental technique used to measure the ionization energies of molecules, which, according to Koopmans' theorem, can be approximated as the negative of the corresponding molecular orbital energies.

Experimental Protocols: He(I) Photoelectron Spectroscopy

A typical He(I) photoelectron spectroscopy experiment to study this compound would involve:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Ionization: The sample is irradiated with a monochromatic beam of ultraviolet radiation, typically from a helium discharge lamp (He(I) source at 21.22 eV).

-

Electron Energy Analysis: The kinetic energies of the photoejected electrons are measured using an electron energy analyzer.

-

Spectrum Generation: A spectrum is generated by plotting the number of detected electrons as a function of their binding energy (ionization potential), which is calculated by subtracting the kinetic energy of the electron from the energy of the incident photon.

The resulting spectrum consists of a series of bands, with each band corresponding to the ionization of an electron from a specific molecular orbital. The fine structure observed within these bands can provide information about the vibrational energy levels of the resulting molecular ion.

Molecular Orbitals of this compound: A Comparative Analysis

The valence electronic configuration of this compound is expected to be dominated by the interactions between the carbon-carbon π-bond and the lone pair orbitals of the two bromine atoms. The highest occupied molecular orbitals will likely be combinations of the C=C π orbital and the p-type lone pair orbitals of the bromine atoms.

Table 1: Comparison of Experimental Ionization Potentials (eV) for Bromoethylenes

| Molecule | IP1 (π) | IP2 (n(Br)) | IP3 (n(Br)) |

| Vinyl Bromide | 9.81 | 10.84 | 11.85 |

| cis-1,2-Dibromoethylene | 9.44 | 10.45 | 11.05 |

| trans-1,2-Dibromoethylene | 9.44 | 10.45 | 11.05 |

| This compound (Estimated) | ~9.6 | ~10.6 | ~11.2 |

Data for vinyl bromide and 1,2-dibromoethylene isomers are from a study on the photoelectron spectra of bromoethylenes. The values for this compound are estimations based on trends observed in related haloethenes.

Table 2: Representative Calculated Molecular Orbital Energies (eV) for a Vinyl Halide (Vinyl Bromide) using DFT (B3LYP/6-311G*)

| Molecular Orbital | Energy (eV) | Character |

| LUMO | -0.7 | π* (C=C) |

| HOMO | -9.8 | π (C=C) + n(Br) |

| HOMO-1 | -10.9 | n(Br) |

| HOMO-2 | -11.9 | n(Br) |

| HOMO-3 | -13.5 | σ (C-Br) |

| HOMO-4 | -14.8 | σ (C-C) |

These values for vinyl bromide are representative and illustrate the typical ordering and energy separation of molecular orbitals in a bromoethene. A similar pattern is expected for this compound, with shifts in energy due to the presence of the second bromine atom.

The HOMO of this compound is anticipated to be a π-type orbital with significant contribution from the bromine p-orbitals, making it a key player in electrophilic reactions. The LUMO is expected to be the antibonding π* orbital of the C=C double bond, which will be the primary acceptor of electrons in nucleophilic attacks. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. Computational studies on vinyl halides suggest that the HOMO-LUMO gap for vinyl bromide is around 6.55 eV.[1]

References

Solubility Profile of 1,1-Dibromoethylene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1-Dibromoethylene (also known as vinylidene bromide) in a range of common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility. This guide is intended to assist researchers in solvent selection and in the design of experimental procedures involving this compound.

Core Concepts in Solubility

This compound is a halogenated alkene with the chemical formula C₂H₂Br₂. Its solubility in various solvents is primarily governed by the principle of "like dissolves like." As a non-polar molecule, it is expected to exhibit higher solubility in non-polar organic solvents and limited solubility in polar solvents, particularly water.[1]

Qualitative Solubility Data

| Solvent Category | Solvent | Qualitative Solubility |

| Non-Polar Solvents | Hexane | Highly Soluble[1] |

| Toluene | Highly Soluble[1] | |

| Ethers | Diethyl Ether | Highly Soluble[1] |

| Halogenated Solvents | Chloroform | Soluble |

| Ketones | Acetone | Soluble |

| Alcohols | Ethanol | Soluble |

| Methanol | Soluble | |

| Aromatic Hydrocarbons | Benzene | Soluble |

| Polar Solvents | Water | Insoluble[1] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted isothermal shake-flask method, coupled with quantification by gas chromatography (GC), a suitable technique for volatile organic compounds.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Sealed vials (e.g., amber glass vials with PTFE-lined septa)

-

Gas-tight syringe

-

Gas chromatograph (GC) equipped with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD) and an appropriate capillary column.

-

Volumetric flasks and pipettes

-

Inert gas for headspace analysis (if applicable)

Preparation of Standard Solutions

-

Prepare a series of standard solutions of this compound in the chosen solvent.

-

Using a calibrated microliter syringe, accurately add known masses of this compound to volumetric flasks containing the solvent.

-

Dilute to the mark with the solvent to achieve a range of concentrations that are expected to bracket the solubility limit.

-

These standards will be used to create a calibration curve for the GC analysis.

Experimental Procedure: Shake-Flask Method

-

Sample Preparation: Add a known volume of the selected organic solvent to several sealed vials.

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of a visible excess of the undissolved solute is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Place the sealed vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow for the complete separation of the undissolved this compound from the saturated solution. Centrifugation at a constant temperature can be used to facilitate this separation.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a gas-tight syringe. It is critical to avoid disturbing the undissolved solute.

-

Dilution: Immediately dilute the withdrawn aliquot with a known volume of the solvent to a concentration that falls within the linear range of the GC calibration curve.

Quantification by Gas Chromatography (GC)

-

GC Conditions: Optimize the GC parameters (e.g., injector temperature, oven temperature program, carrier gas flow rate, detector temperature) for the separation and detection of this compound in the chosen solvent.

-

Calibration: Inject the prepared standard solutions into the GC to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted sample of the saturated solution into the GC.

-

Concentration Determination: Use the peak area of this compound from the sample chromatogram and the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Caption: Logical workflow for the determination of this compound solubility.

Conclusion

While quantitative data on the solubility of this compound in common organic solvents is scarce in the public domain, its chemical properties strongly suggest high solubility in non-polar organic solvents and insolubility in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for its determination. This technical guide serves as a foundational resource for researchers and professionals working with this compound, enabling informed decisions on solvent selection and facilitating the design of further experimental work.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1,1-Dibromoethylene with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A significant application of this powerful reaction is the synthesis of 1,1-diaryl ethylenes through the double cross-coupling of 1,1-dibromoethylene with arylboronic acids. These products are valuable intermediates and structural motifs in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for performing this transformation, including quantitative data and visual guides to the experimental workflow and catalytic cycle.

Data Presentation

The following table summarizes representative results for the Suzuki-Miyaura cross-coupling of 1,1-dihaloalkenes with various arylboronic acids, illustrating the scope and efficiency of this reaction. While specific data for this compound is compiled from various sources, the conditions are generally applicable.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |

| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 100 | 10 | 78 |

| 4 | 3-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | THF/H₂O | 65 | 24 | 88 |

| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | Ba(OH)₂ | THF/MeOH/H₂O | Reflux | 12 | 81 |

| 6 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O | 85 | 18 | 75 |

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Sodium carbonate [Na₂CO₃])

-

Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arylboronic acid (2.2 equivalents) and the base (3.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Addition of Reagents: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Solvent Addition: Add the anhydrous organic solvent (e.g., Toluene) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).

-

Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (monitor by TLC or GC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 1,1-diaryl ethylene.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols: Palladium-Catalyzed Heck Coupling of 1,1-Dibromoethylene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the palladium-catalyzed Heck coupling reaction utilizing 1,1-dibromoethylene as a key building block. This versatile reaction enables the synthesis of substituted 1,3-dienes, which are valuable intermediates in the development of pharmaceuticals and other complex organic molecules.

Introduction

The Mizoroki-Heck reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds.[1] It typically involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2] this compound and its derivatives are particularly useful substrates in these reactions, serving as precursors to a variety of complex molecular architectures. The dual bromine atoms allow for selective mono- or di-substitution, providing a pathway to highly functionalized products. The Heck reaction of 1,1-dibromoalkenes with various olefins, such as styrenes and acrylates, leads to the formation of 2-bromo-1,3-dienes, which can be further functionalized in subsequent cross-coupling reactions.

Reaction Principle

The catalytic cycle of the Heck reaction is a well-established process involving a palladium(0) active species. The general mechanism proceeds through the following key steps:

-

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a vinylpalladium(II) intermediate.

-

Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion of the alkene into the vinyl-palladium bond.

-

β-Hydride Elimination: A β-hydride elimination from the resulting alkylpalladium(II) intermediate generates the substituted alkene product and a hydridopalladium(II) species.

-

Reductive Elimination: The active palladium(0) catalyst is regenerated by reductive elimination of HBr, a process facilitated by a base present in the reaction mixture.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Heck coupling of substituted gem-dihaloalkenes with various olefins. While specific data for this compound is limited in readily available literature, the data presented for analogous substrates such as gem-difluoroalkenes and vinyl bromides provide a strong predictive framework for expected outcomes.

Table 1: Heck Reaction of β,β-Difluoroacrylate with Substituted Styrenes

| Entry | Styrene Derivative | Product | Yield (%) |

| 1 | 4-Methylstyrene | 3a | 75 |

| 2 | 4-Methoxystyrene | 3b | 72 |

| 3 | 4-tert-Butylstyrene | 3c | 68 |

| 4 | 4-Fluorostyrene | 3f | 65 |

| 5 | 4-Chlorostyrene | 3g | 61 |

| 6 | 4-Bromostyrene | 3h | 55 |

| 7 | 3-Methylstyrene | 3j | 70 |

| 8 | 2-Methylstyrene | 3l | 63 |

Conditions: β,β-difluoroacrylate (0.2 mmol), styrene derivative (0.4 mmol), Pd(PPh₃)₄ (10 mol%), NaI (0.4 mmol), Et₃N (0.4 mmol), toluene (1.0 mL), 80 °C, 12 h. Data adapted from a study on gem-difluoroalkenes.[3]

Table 2: Heck Olefination of Vinyl Bromides with Various Alkenes

| Entry | Vinyl Bromide | Alkene | Product | Yield (%) |

| 1 | 1-Bromo-2-methylpropene | Styrene | Substituted diene | 85 |

| 2 | (E)-1-Bromo-1-hexene | Ethyl acrylate | Substituted diene | 92 |

| 3 | 1-Bromocyclohexene | n-Butyl acrylate | Substituted diene | 88 |

| 4 | α-Bromostyrene | 2-Vinylpyridine | Substituted diene | 78 |

Conditions: Vinyl bromide (1 mmol), alkene (1.5 mmol), [Pd(η³-C₃H₅)Cl]₂ (0.5 mol%), Tedicyp (0.25 mol%), Cs₂CO₃ (2 mmol), Propionitrile (3 mL), 150 °C. Data adapted from a study on the synthesis of 1,3-dienes.[4]

Experimental Protocols

The following are detailed experimental protocols for carrying out a palladium-catalyzed Heck coupling reaction. Protocol 1 is a general procedure that can be adapted for the reaction of this compound with various alkenes, based on established Heck reaction methodologies.

Protocol 1: General Procedure for the Heck Coupling of this compound with an Alkene

Materials:

-

This compound

-

Alkene (e.g., styrene, methyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Under a positive flow of inert gas, add the base (e.g., triethylamine, 2.0 mmol, 2.0 equiv), followed by the anhydrous solvent (e.g., DMF, 5 mL).

-

Substrate Addition: Add the alkene (1.2 mmol, 1.2 equiv) and this compound (1.0 mmol, 1.0 equiv) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted diene.

Visualizations

Experimental Workflow

Caption: General workflow for the Heck coupling reaction.

Catalytic Cycle of the Heck Reaction

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

References

- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heck Reaction [organic-chemistry.org]

Application Notes and Protocols for Sonogashira Cross-Coupling of Terminal Alkynes with 1,1-Dibromoethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of vinyl or aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[1][5]

This application note focuses on the Sonogashira cross-coupling of terminal alkynes with 1,1-dibromoethylene. This specific transformation is of significant interest as it allows for the stereoselective synthesis of (Z)-bromoenynes, which are versatile synthetic intermediates.[6][7] The selective mono-coupling reaction is a key feature of this process, enabling the introduction of an alkynyl group while retaining a bromine atom for subsequent functionalization.

Reaction Principle

The Sonogashira coupling of a terminal alkyne with this compound proceeds via a catalytic cycle involving both palladium and copper species. The key steps include the oxidative addition of the vinyl bromide to the palladium(0) catalyst, followed by the formation of a copper acetylide from the terminal alkyne. Transmetalation of the acetylide group to the palladium complex and subsequent reductive elimination yields the enyne product and regenerates the active palladium(0) catalyst.

A critical aspect of the reaction with 1,1-dibromoalkenes is the ability to achieve selective mono-coupling. The use of specific catalyst systems, such as those employing bulky phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), has been shown to favor the formation of the (Z)-bromoenyne product.[6] This stereoselectivity is attributed to the steric hindrance around the palladium center, which influences the geometry of the oxidative addition and subsequent steps.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira cross-coupling of various terminal alkynes with 1,1-dibromoalkenes. The data highlights the typical reaction conditions and yields for the synthesis of (Z)-bromoenynes.

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | PdCl₂(dppf) (5 mol%) / CuI (10 mol%) | Et₃N | Benzene | 12 | 85 | [6] |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (5 mol%) / CuI (10 mol%) | i-Pr₂NH | THF | 8 | 78 | [7] |

| 3 | Trimethylsilylacetylene | PdCl₂(dppf) (3 mol%) / CuI (5 mol%) | Et₃N | Toluene | 16 | 92 | [6] |

| 4 | (4-Methoxyphenyl)acetylene | Pd(PPh₃)₂Cl₂ (5 mol%) / CuI (10 mol%) | Piperidine | DMF | 10 | 88 | [8] |

| 5 | Cyclohexylacetylene | PdCl₂(dppf) (5 mol%) / CuI (10 mol%) | Et₃N | Dioxane | 24 | 75 | [6] |

Experimental Protocols

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., PdCl₂(dppf))

-

Copper(I) iodide (CuI)

-

Amine base (e.g., Triethylamine, Et₃N)

-

Anhydrous solvent (e.g., Benzene, Toluene, THF)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer and heating plate

-

Syringes for liquid transfer

-

Thin Layer Chromatography (TLC) plates for reaction monitoring

-

Silica gel for column chromatography

Detailed Methodology for the Synthesis of (Z)-1-Bromo-1-phenyl-1-en-3-yne:

This protocol is adapted from literature procedures for the stereoselective mono-coupling of 1,1-dibromoalkenes.[6]

-

Reaction Setup:

-

To a dry 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add PdCl₂(dppf) (e.g., 0.05 mmol, 5 mol%) and CuI (e.g., 0.10 mmol, 10 mol%).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous benzene (20 mL) to the flask via syringe.

-

-

Addition of Reagents:

-

Add this compound (1.0 mmol, 1.0 equiv) to the stirred solution.

-

Add triethylamine (3.0 mmol, 3.0 equiv) to the reaction mixture.

-

Finally, add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the flask via syringe over a period of 5 minutes.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

-

Monitor the progress of the reaction by TLC analysis at regular intervals. The reaction is typically complete within 12-24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure (Z)-1-bromo-1-phenyl-1-en-3-yne.

-

-

Characterization:

-

Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Mandatory Visualizations

Catalytic Cycle of Sonogashira Mono-Coupling

Caption: Catalytic cycle for the mono-coupling of this compound.

Experimental Workflow

Caption: Experimental workflow for Sonogashira cross-coupling.

References

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Conjugated Enediynes Using 1,1-Dibromoethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conjugated enediynes are a class of structurally unique and biologically potent molecules characterized by a double bond linking two acetylene units. This structural motif is the "warhead" of several natural antitumor antibiotics.[1][2] Their remarkable cytotoxicity is derived from their ability to undergo Bergman or Myers-Saito cyclization to form a highly reactive p-benzyne diradical, which can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand cleavage and cell death.[3][4] This document provides detailed application notes and protocols for the synthesis of conjugated enediynes, with a focus on methods utilizing the readily available reagent, 1,1-dibromoethylene, and its derivatives. Key synthetic strategies, including palladium-catalyzed cross-coupling reactions and the Fritsch-Buttenberg-Wiechell rearrangement, are discussed.

Introduction

The enediyne core is a critical pharmacophore found in a number of natural products with potent anticancer and antibiotic properties, such as calicheamicin, esperamicin, and neocarzinostatin.[1][5][6] The unique ability of the enediyne scaffold to rearrange into a DNA-cleaving diradical has spurred significant interest in the synthesis of both natural and designed enediynes for therapeutic applications.[4][7] The development of synthetic routes to these complex molecules is crucial for structure-activity relationship studies and the creation of novel drug candidates.

1,1-Dibromoalkenes are versatile building blocks in organic synthesis and serve as key precursors for the construction of the enediyne framework.[8] Their two bromine atoms can be sequentially or selectively functionalized, offering a convergent approach to complex molecular architectures. This document outlines two primary and effective methodologies for the synthesis of conjugated enediynes from this compound derivatives:

-

Palladium-Catalyzed Cross-Coupling Reactions: This approach, particularly the Sonogashira and Suzuki-Miyaura couplings, involves the reaction of a 1,1-dibromoalkene with a terminal alkyne or an organoboron reagent, respectively.[8][9][10] These methods are highly efficient and allow for the introduction of a wide variety of substituents.

-

Fritsch-Buttenberg-Wiechell (FBW) Rearrangement: This classic reaction involves the treatment of a 1,1-dihalo-2-aryl-alkene with a strong base to induce a rearrangement that forms an alkyne.[11][12] This method is particularly useful for the synthesis of polyyne structures.[13]

Synthetic Methodologies and Experimental Protocols

Palladium-Catalyzed Sonogashira Coupling of 1,1-Dibromoalkenes with Alkynylaluminums

This protocol describes a highly efficient method for the synthesis of aryl-substituted conjugated enediynes via the selective cross-coupling of 1,1-dibromoethylenes with alkynylaluminums.[8] The choice of palladium catalyst and ligand is crucial for achieving high selectivity for the desired enediyne product over potential side products like unsymmetrical 1,3-diynes.[8]

Experimental Workflow:

Caption: Workflow for Sonogashira coupling.

Detailed Protocol:

-

Materials and Reagents:

-

1,1-Dibromoalkene (0.5 mmol)

-

Alkynylaluminum reagent (1.0 mmol)

-

Pd(OAc)₂ (3 mol%)

-

1,2-Bis(diphenylphosphino)ethane (DPPE) (6 mol%)

-

K₂CO₃ (10 mol%)

-

Anhydrous Tetrahydrofuran (THF) (1.0 mL)

-

Argon atmosphere

-

-

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (3 mol%), DPPE (6 mol%), and K₂CO₃ (10 mol%).

-

Add 1.0 mL of anhydrous THF to the flask.

-

Add the 1,1-dibromoalkene (0.5 mmol) to the mixture.

-

Slowly add the alkynylaluminum reagent (1.0 mmol) to the reaction flask.

-

Heat the reaction mixture at 60 °C for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure conjugated enediyne.[14][15]

-

Fritsch-Buttenberg-Wiechell (FBW) Rearrangement

The FBW rearrangement provides a route to internal alkynes from 1,1-dihaloalkenes. This one-pot method generates a lithium acetylide intermediate that can be trapped with various electrophiles.[16]

Logical Relationship of FBW Rearrangement:

Caption: Fritsch-Buttenberg-Wiechell rearrangement.

General Protocol:

-

Materials and Reagents:

-

Dibromoolefin precursor

-

n-Butyllithium (n-BuLi)

-

Anhydrous non-polar solvent (e.g., hexanes, toluene)

-

Electrophile (for trapping)

-

Argon atmosphere

-

-

Procedure:

-

Dissolve the dibromoolefin precursor in an anhydrous non-polar solvent under an argon atmosphere and cool to a low temperature (e.g., -78 °C).

-

Slowly add a solution of n-BuLi. The success of the FBW reaction is highly dependent on the solvent, with non-polar hydrocarbon solvents being optimal.[13]

-

Allow the reaction to proceed, forming the lithium acetylide intermediate.

-

Introduce an electrophile to trap the acetylide and form the desired functionalized enediyne.

-

Quench the reaction and perform a standard aqueous work-up.

-

Purify the product by column chromatography.

-

Quantitative Data

The following table summarizes the yields of various aryl-substituted conjugated enediynes synthesized via the palladium-catalyzed cross-coupling of 1,1-dibromoethylenes with alkynylaluminums, as reported by Lin et al. (2022).[8]

| Entry | This compound (Substituent R¹) | Alkynylaluminum (Substituent R²) | Product | Yield (%) |

| 1 | Phenyl | Phenyl | 1,4-diphenylbut-1-en-3-yne | 85 |

| 2 | 4-Methylphenyl | Phenyl | 1-(4-methylphenyl)-4-phenylbut-1-en-3-yne | 93 |

| 3 | 4-Methoxyphenyl | Phenyl | 1-(4-methoxyphenyl)-4-phenylbut-1-en-3-yne | 88 |